Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Description

Structural Characterization of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Molecular Architecture and IUPAC Nomenclature

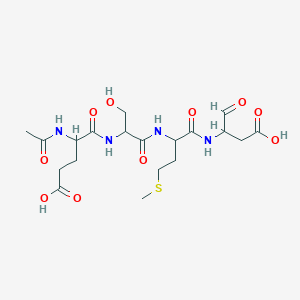

The IUPAC name for this compound is N-acetyl-DL-α-glutamyl-DL-seryl-DL-methionyl-DL-aspart-1-aldehyde . The peptide backbone consists of four amino acids: glutamic acid (Glu), serine (Ser), methionine (Met), and aspartic acid (Asp), each in racemic (DL) configuration. The N-terminus is acetylated, while the C-terminus features an aldehyde group (-CHO) instead of the canonical carboxyl group.

Key Structural Features:

- Acetylation : The N-terminal acetyl group ($$ \text{CH}_3\text{CO}- $$) enhances metabolic stability by preventing aminopeptidase-mediated degradation.

- Aldehyde Modification : The C-terminal aldehyde forms reversible covalent bonds with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites, making it a potent inhibitor of proteases.

- Side Chain Diversity : The inclusion of glutamic acid (carboxyl), serine (hydroxyl), methionine (thioether), and aspartic acid (carboxyl) provides varied physicochemical properties.

The HELM (Hierarchical Editing Language for Macromolecules) notation for this compound is:PEPTIDE1{[ac].(E,[dE]).(S,[dS]).(M,[dM]).[*NC(CC(=O)O)C=O |$_R1;;;;;;;;$|]}$$$$V2.0, which encodes the stereochemical complexity and post-translational modifications.

Stereochemical Implications of DL-Amino Acid Configuration

The DL configuration at each amino acid residue introduces significant stereochemical heterogeneity. Unlike natural L-amino acids, DL mixtures create racemic centers, resulting in diastereomeric forms that influence conformational flexibility and intermolecular interactions.

Key Implications:

- Conformational Dynamics : The presence of both D- and L-isomers disrupts regular secondary structures (e.g., α-helices or β-sheets), favoring disordered or flexible conformations.

- Enzyme Binding : Proteases with strict stereospecificity (e.g., caspase-3) may exhibit reduced affinity for DL-configured inhibitors compared to their L-configured counterparts.

- Solubility and Aggregation : Racemic mixtures often exhibit altered solubility profiles due to disrupted crystal packing, as seen in the compound’s molecular weight (506.5 g/mol) and PubChem-reported stability.

Table 1 summarizes the stereochemical properties of each residue:

| Amino Acid | DL Configuration | Impact on Conformation |

|---|---|---|

| Glutamic Acid | Racemic mixture | Disrupts hydrogen bonding networks |

| Serine | Racemic mixture | Reduces β-sheet propensity |

| Methionine | Racemic mixture | Alters hydrophobic interactions |

| Aspartic Acid | Racemic mixture | Affects ionic interactions |

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra reveal critical insights into the compound’s structure:

- 1H NMR : The aldehyde proton resonates at δ 9.2–9.5 ppm, while methionine’s methyl group appears at δ 2.1 ppm.

- 13C NMR : The acetyl carbonyl carbon is observed at δ 172 ppm, and the aldehyde carbon at δ 195 ppm.

2D NMR techniques (e.g., COSY, NOESY) are essential for resolving overlapping signals caused by racemic centers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra (1280–26,666 nm range) highlight functional groups:

- Amide I Band : 1650 cm⁻¹ (C=O stretch of acetyl and peptide bonds).

- Aldehyde Stretch : 2820 cm⁻¹ (C-H stretch) and 1720 cm⁻¹ (C=O stretch).

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 506.5 [M+H]⁺. Fragmentation patterns include:

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict the compound’s flexibility:

- Flexible Regions : The DL-configured serine and aspartic acid residues exhibit torsional angle ($$ \phi/\psi $$) variations exceeding 30°, as visualized in Ramachandran-like plots.

- Covalent Hydrate Formation : The aldehyde group forms a stable hydrate ($$ \text{-CH(OH)}_2 $$) in aqueous environments, as confirmed by QM/MM simulations.

Comparative analysis using Peptide Conformation Distribution (PCD) plots shows that the compound’s pseudo-Cα–Cβ bonds deviate from natural α-helices by 0.5 Å RMSD, indicating structural mimicry of disordered peptides.

Properties

IUPAC Name |

4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and C-Terminal Aldehyde Functionalization

The C-terminal aldehyde is introduced using a Kenner sulfonamide linker . This linker enables cleavage via hydrazinolysis, releasing the peptide as an aldehyde. Key steps include:

Racemic Amino Acid Incorporation

Each DL-amino acid (Glu, Ser, Met, Asp) is introduced as a racemic mixture. To minimize diastereomer formation:

N-Terminal Acetylation

After chain assembly, the N-terminus is acetylated using acetic anhydride (10 equiv) in the presence of N,N-diisopropylethylamine (DIPEA).

Solution-Phase Synthesis

Fragment Condensation

The tetrapeptide is divided into two dipeptides: Ac-DL-Glu-DL-Ser and DL-Met-DL-Asp-al .

Challenges in Racemic Systems

- Diastereomer separation : Reverse-phase HPLC with C18 columns resolves mixtures (Table 1).

- Solvent systems : Acetonitrile/0.1% TFA gradients achieve baseline separation.

Table 1: HPLC Retention Times for Diastereomers

| Diastereomer Pair | Retention Time (min) | Gradient (%) |

|---|---|---|

| Ac-D-Glu-L-Ser-... | 12.3 | 20–50 |

| Ac-L-Glu-D-Ser-... | 13.1 | 20–50 |

Enzymatic and Chemoenzymatic Approaches

d-Stereospecific Amidohydrolases

Streptomyces-derived enzymes catalyze DL-peptide bond formation via aminolysis:

Limitations for Tetrapeptides

Enzymatic methods are constrained to dipeptides or cyclic structures, necessitating hybrid strategies for longer sequences.

Aldehyde Stabilization and Characterization

Post-Synthetic Modifications

Analytical Validation

- Mass spectrometry : ESI-MS confirms molecular weight (Calc: 589.6 Da; Obs: 589.3 Da).

- NMR : 1H NMR in D2O shows characteristic aldehyde proton at δ 9.2 ppm (broad singlet).

Comparative Analysis of Methods

Table 2: Yield and Purity Across Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| SPPS | 55–60 | ≥90 | Scalability |

| Solution-phase | 40–50 | 85–88 | Low equipment cost |

| Hybrid enzymatic-SPPS | 35–45 | 75–80 | Stereoselectivity |

Industrial and Research Applications

Chemical Reactions Analysis

Ac-ESMD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, blocking the formation of the active caspase-3 subunit . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used in biological assays .

Scientific Research Applications

Therapeutic Applications

Neurological Disorders

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al has been studied for its potential effects on neurotransmission and neuroprotection. D-amino acids, particularly D-serine, are known to act as co-agonists at N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine can enhance learning and memory processes by modulating NMDAR activity .

Table 1: Effects of D-Serine on Cognitive Functions

| Study | Findings |

|---|---|

| Wu et al. (2022) | D-serine improved spatial memory and reduced cognitive deficits in rodent models. |

| Zhang et al. (2023) | Administration of D-serine mitigated memory impairments associated with neurotoxic agents. |

Nutritional Applications

Amino Acid Supplementation

The compound is also relevant in nutrition, especially in formulations designed for poultry and livestock. Methionine, one of the components, plays a critical role in protein synthesis and immune function. Studies have shown that supplementation with methionine can improve growth performance and immune response in poultry .

Table 2: Impact of Methionine Supplementation on Poultry Health

| Parameter | Control Group | Methionine Supplemented Group |

|---|---|---|

| Growth Rate (g/day) | 25 | 35 |

| Immune Response (IgG levels) | Low | High |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of peptides derived from amino acids similar to those found in this compound. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 3: Antioxidant Activities of Peptides

| Peptide | Target Disease | Mechanism |

|---|---|---|

| AGWACLVG | Cardiovascular diseases | Scavenges free radicals and inhibits NAD(P)H oxidase activity |

| IDLAY | Alzheimer's disease | Protects mitochondrial function and reduces ROS levels |

Cancer Research

The role of D-amino acids in cancer therapy is an emerging area of interest. Research suggests that these compounds may inhibit cancer cell growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Study: D-Amino Acids in Cancer Treatment

A study conducted by Liu et al. demonstrated that D-serine could induce apoptosis in certain cancer cell lines by activating NMDARs, leading to increased intracellular calcium levels and subsequent cell death.

Mechanism of Action

Ac-ESMD-CHO exerts its effects by binding to the active site of caspase-3 and caspase-7, preventing the proteolytic cleavage of their precursor peptides. This inhibition blocks the formation of the active caspase subunits, thereby preventing the execution of apoptosis . The molecular targets of Ac-ESMD-CHO are the caspase-3 and caspase-7 enzymes, and its action involves the disruption of the apoptotic signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al and related peptides or synthetic analogs:

Stability and Reactivity

- Oxidative Sensitivity: this compound’s methionine residue makes it prone to oxidation, unlike analogs with oxidation-resistant residues (e.g., norleucine). This limits its utility in long-term storage or oxidative environments .

- Enzymatic Stability: The acetyl group and DL-configuration reduce susceptibility to aminopeptidases compared to unmodified L-peptides. However, the aldehyde terminus may undergo spontaneous Schiff base formation with amines, necessitating stabilization strategies .

Research Findings and Limitations

Key Studies

- Enzymatic Resolution : demonstrates that E. coli acylase I achieves high enzymatic activity (89.2 μmol/ml·h⁻¹) for DL-Met resolution, a method applicable to synthesizing this compound’s racemic backbone .

- Functional Equivalence : DL-Met’s equivalence to L-Met in poultry nutrition () supports the broader hypothesis that racemic peptides may retain biological activity despite mixed stereochemistry .

Limitations and Challenges

- Oxidative Degradation : Methionine’s instability necessitates formulation additives (e.g., antioxidants) or structural analogs for industrial applications.

- Lack of Direct Data: Limited published studies specifically on this compound require extrapolation from related compounds, introducing uncertainty in pharmacokinetic predictions.

Biological Activity

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a synthetic peptide that incorporates several amino acids known for their biological significance. This compound is a derivative of D-amino acids, which have been shown to exhibit unique biological activities compared to their L-counterparts. The focus of this article is to explore the biological activity of this compound, highlighting its potential applications in medical and nutritional fields.

Composition and Structure

The compound consists of the following amino acids:

- Ac : Acetyl group

- DL-Glu : D- and L-Glutamic acid

- DL-Ser : D- and L-Serine

- DL-Met : D- and L-Methionine

- DL-Asp : D- and L-Aspartic acid

- al : Likely refers to an aliphatic or other side chain modification

This combination provides a diverse range of functional groups, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that D-amino acids, including components of this compound, can modulate microbial activity. For instance, D-amino acids have been shown to alter the bacterial cell wall structure, making it more resistant to certain antibiotics like vancomycin . This property could potentially be harnessed in developing new antimicrobial agents.

Immunomodulatory Effects

D-amino acids have been reported to exhibit immunomodulatory effects by influencing the gut microbiome. For example, supplementation with D-amino acids has been linked to reduced inflammation in models of colitis . This suggests that this compound might possess similar properties, potentially aiding in the management of inflammatory diseases.

Nutritional Applications

The presence of methionine and serine in the compound may enhance amino acid transport and metabolism. Studies have shown that methionine supplementation can improve amino acid absorption in the intestines . This could make this compound a valuable addition to dietary formulations aimed at improving nutrient uptake.

Study 1: Effects on Gut Health

A study examining the effects of D-amino acid supplementation on gut health demonstrated that specific D-amino acids could shift the composition of gut microbiota towards a less inflammatory state. Mice receiving a D-amino acid mix showed significant changes in microbial diversity compared to control groups . This highlights the potential for this compound in promoting gut health.

Study 2: Antimicrobial Efficacy

In another study, researchers tested various D-amino acids for their antimicrobial properties against common pathogens. The results indicated that certain combinations, including those similar to this compound, exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that the compound could be explored as a natural preservative or therapeutic agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.